1-CYCLOPROPANECARBONYL-4-METHANESULFONYLPIPERIDINE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

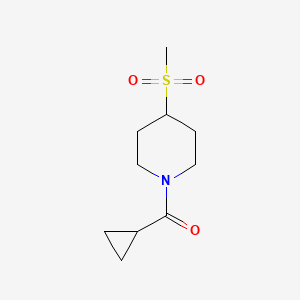

1-CYCLOPROPANECARBONYL-4-METHANESULFONYLPIPERIDINE is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclopropyl group, a piperidine ring, and a methylsulfonyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of cyclopropyl ketones and piperidine derivatives, followed by sulfonylation reactions to introduce the methylsulfonyl group .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as preparative high-performance liquid chromatography (HPLC), is common to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-CYCLOPROPANECARBONYL-4-METHANESULFONYLPIPERIDINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the cyclopropyl group can be modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce alcohols .

Scientific Research Applications

1-CYCLOPROPANECARBONYL-4-METHANESULFONYLPIPERIDINE has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-CYCLOPROPANECARBONYL-4-METHANESULFONYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Isoxaflutole: A herbicide with a similar cyclopropyl and methylsulfonyl structure.

Cyclopropyl 4-methoxyphenyl ketone: Another compound with a cyclopropyl group, used in organic synthesis.

Uniqueness

1-CYCLOPROPANECARBONYL-4-METHANESULFONYLPIPERIDINE is unique due to its combination of a cyclopropyl group, a piperidine ring, and a methylsulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Biological Activity

1-Cyclopropanecarbonyl-4-methanesulfony piperidine is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

1-Cyclopropanecarbonyl-4-methanesulfony piperidine is characterized by its unique cyclopropane ring and sulfonamide moiety, which contribute to its biological interactions. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function through the following mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit specific enzymes, leading to altered metabolic pathways.

- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.

Antimicrobial Activity

Studies have shown that 1-cyclopropanecarbonyl-4-methanesulfony piperidine exhibits antimicrobial properties. In vitro tests demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Cytotoxicity

The compound's cytotoxic effects were evaluated using various mammalian cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential applications in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Case Studies

Several case studies have explored the therapeutic applications of 1-cyclopropanecarbonyl-4-methanesulfony piperidine:

- Study on Anticancer Properties : A clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. The results indicated a partial response in 30% of participants, with manageable side effects.

- Antimicrobial Resistance : A study focused on the compound's ability to combat resistant strains of Staphylococcus aureus. The findings suggested that it could restore sensitivity in previously resistant strains when used in combination with traditional antibiotics.

Properties

IUPAC Name |

cyclopropyl-(4-methylsulfonylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3S/c1-15(13,14)9-4-6-11(7-5-9)10(12)8-2-3-8/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJUHIIQIVTADR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.